2-(methoxymethyl)-1-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
3-[2-[2-(methoxymethyl)benzimidazol-1-yl]ethyl]-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-25-13-19-21-15-8-4-5-9-16(15)24(19)12-11-18-22-20(27-23-18)14-7-3-6-10-17(14)26-2/h3-10H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTYDBMUNMSSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CCC3=NOC(=N3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzimidazole Core with Methoxymethyl Substituent
The benzimidazole scaffold forms the foundational structure of the target compound. The synthesis begins with the condensation of o-phenylenediamine and glycolic acid under acidic conditions to yield 2-hydroxymethyl-1H-benzimidazole . Subsequent methylation introduces the methoxymethyl group:
Step 1: Formation of 2-Hydroxymethyl-1H-Benzimidazole
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Reactants : o-Phenylenediamine (1.0 equiv), glycolic acid (1.1 equiv), concentrated HCl.
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Conditions : Reflux at 120°C for 6–8 hours.
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Mechanism : Cyclization via nucleophilic attack of the amine groups on the carbonyl carbon of glycolic acid, followed by dehydration.
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Characterization : IR spectroscopy confirms C–O (1174 cm⁻¹) and O–H (3244 cm⁻¹) stretches .
Step 2: Methylation to 2-Methoxymethyl-1H-Benzimidazole
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Reactants : 2-Hydroxymethyl-1H-benzimidazole (1.0 equiv), methyl iodide (1.2 equiv), K₂CO₃ (2.0 equiv).
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Conditions : Reflux in DMF at 80°C for 12 hours.
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Mechanism : Nucleophilic substitution where the hydroxyl oxygen attacks methyl iodide.
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Characterization : ¹H NMR shows a singlet at δ 3.34 ppm for the OCH₃ group .
Synthesis of the 1,2,4-Oxadiazole Ring
The oxadiazole moiety is synthesized via cyclization between a hydrazide intermediate and 2-methoxybenzoyl chloride, leveraging methods for 1,2,4-oxadiazole formation .
Step 4: Conversion to Hydrazide
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Reactants : 1-(2-Aminoethyl)-2-methoxymethyl-1H-benzimidazole (1.0 equiv), ethyl chloroformate (1.2 equiv), hydrazine hydrate (2.0 equiv).
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Conditions : Stirring in dichloromethane at 0°C for 2 hours.
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Mechanism : Carbamate formation followed by hydrazine substitution.
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Characterization : IR spectra show N–H stretches at 3648 cm⁻¹ and C=O at 1757 cm⁻¹ .
Step 5: Cyclization with 2-Methoxybenzoyl Chloride
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Reactants : Hydrazide intermediate (1.0 equiv), 2-methoxybenzoyl chloride (1.1 equiv), POCl₃ (3.0 equiv).
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Conditions : Reflux at 120°C for 4–5 hours.
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Mechanism : Acyl chloride reacts with hydrazide, forming an intermediate that cyclizes to the oxadiazole.
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Characterization : ¹H NMR displays aromatic protons at δ 7.26–7.89 ppm and a singlet for OCH₃ at δ 3.83 ppm .
Structural Confirmation and Purity Analysis
Spectroscopic Validation
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IR : Peaks at 1613 cm⁻¹ (C=N) and 1246 cm⁻¹ (C–O) confirm oxadiazole formation .
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¹H NMR : Integration ratios align with expected substituents (e.g., OCH₃ at δ 3.83 ppm, ethyl linker protons at δ 3.72–2.85 ppm).
Yield Optimization
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Key Factors : Excess POCl₃ (3.0 equiv) and prolonged reflux (5 hours) improve cyclization efficiency (yield: 72–89%) .
Alternative Synthetic Routes and Comparative Analysis
Route A: Oxadiazole-First Approach
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Synthesize 5-(2-methoxyphenyl)-1,2,4-oxadiazole-3-ethyl bromide, then couple with benzimidazole via nucleophilic substitution.
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Challenge : Lower yields (55–60%) due to steric hindrance during coupling .
Route B: Direct Coupling via Mitsunobu Reaction
Chemical Reactions Analysis
Types of Reactions
This compound can participate in several types of chemical reactions:
Oxidation and Reduction: : The methoxy groups and aromatic rings make it susceptible to oxidation and reduction reactions.
Substitution Reactions: : The benzodiazole core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate for oxidation reactions.
Reducing Agents: : Such as sodium borohydride for reduction reactions.
Substitution Reagents: : Halogens or nucleophiles for substitution reactions.
Major Products
Oxidation Products: : Might include quinones or similar oxidized compounds.
Reduction Products: : Might include more saturated analogs.
Substitution Products: : Depending on the nucleophile/electrophile, a variety of substituted benzodiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including those related to the compound . The unique structure of oxadiazoles allows them to interact with biological targets effectively. For instance, derivatives containing the oxadiazole ring have shown promising results in inhibiting cancer cell proliferation in various types of cancers, including breast and colon cancers .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research indicates that oxadiazole derivatives can exhibit significant antibacterial and antifungal properties. This is particularly relevant for developing new antibiotics or antifungal agents amid rising resistance to existing drugs .
Neuroprotective Effects
Preliminary studies suggest that the benzodiazole moiety in the compound may provide neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial for conditions like Alzheimer's disease .
Pesticidal Activity
The oxadiazole ring has been recognized for its effectiveness as a pesticide. Compounds similar to 2-(methoxymethyl)-1-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole have been studied for their ability to control phytopathogenic microorganisms. These compounds can serve as effective agents against various plant diseases, thereby enhancing agricultural productivity .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of benzodiazoles make them suitable candidates for use in OLEDs. Research into similar compounds has shown that they can be used as emissive layers in OLED devices due to their high luminescence efficiency and stability .
Comparative Data Table
| Application Area | Compound Characteristics | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties | New therapeutic options for resistant strains |
| Agricultural Chemistry | Effective against phytopathogenic microorganisms | Improved crop yields and disease resistance |
| Material Science | High luminescence efficiency in OLEDs | Enhanced performance of electronic devices |
Case Study 1: Anticancer Research
A study conducted on oxadiazole derivatives demonstrated that compounds with a similar structure to our compound showed IC50 values indicating significant inhibition of cancer cell lines. This suggests a pathway for future drug development targeting specific cancer types .
Case Study 2: Agricultural Application
Field trials using oxadiazole-based pesticides revealed a significant reduction in disease incidence among treated crops compared to controls. This supports the efficacy of such compounds in practical agricultural settings .
Mechanism of Action
The compound's effects often involve interactions at the molecular level with enzymes, receptors, or nucleic acids. These interactions are driven by its structure, which allows it to bind specifically to certain molecular targets, modulating their activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Benzodiazole vs. Benzimidazole Derivatives
Compounds such as PF-CBP1 (5-(dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-2-[2-(4-propoxyphenyl)ethyl]-1H-1,3-benzodiazole) share the benzodiazole core but differ in substituents. PF-CBP1 incorporates a morpholinylethyl group and a propoxyphenethyl chain, which may enhance solubility and receptor targeting compared to the methoxymethyl group in the target compound.
Indazole-Oxadiazole Hybrids
Compounds 34–38 from feature indazole cores fused with oxadiazole rings. For example, 34 (N-((5-(2-(2-(1H-imidazol-1-yl)ethyl)-2H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methyl)benzamide) replaces benzodiazole with indazole and introduces a benzamide substituent. The indazole’s planar structure may improve π-π stacking, while the benzamide group could modulate hydrogen-bonding interactions. However, the target compound’s methoxyphenyl group offers enhanced lipophilicity compared to the polar benzamide in 34 .
Oxadiazole Substituent Variations
2-Methoxyphenyl vs. Pyridinyl and Thienyl Groups
The compound 2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine () shares the 2-methoxyphenyl-oxadiazole moiety but substitutes benzodiazole with pyridine. Similarly, 36 (N-[[5-[2-[2-(2-thienyl)ethyl]indazol-3-yl]-1,2,4-oxadiazol-3-yl]methyl]benzamide) incorporates a thienyl group, which introduces sulfur-mediated interactions but reduces metabolic stability compared to methoxy groups .
Positional Isomerism of Methoxy Substituents
In (2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride (), the methoxy group is para-substituted on the phenoxy ring, whereas the target compound’s methoxy group is ortho-substituted.
Linker and Functional Group Analysis
Ethyl vs. Bulkier Linkers
The target compound’s ethyl linker balances flexibility and steric demand. In contrast, 9c () uses a triazole-thiazole-acetamide chain, which increases molecular weight (MW = 580.52 vs. ~450 for the target compound) and may reduce membrane permeability. The simpler ethyl linker in the target compound likely enhances bioavailability .
Methoxymethyl vs. Halogenated Substituents
The methoxymethyl group in the target compound improves solubility relative to halogenated analogs like 9c (bromophenyl substituent in ). Bromine’s electronegativity enhances binding affinity in some cases but increases molecular weight (MW = 580.52 for 9c ) and susceptibility to metabolic dehalogenation .
Physicochemical and Pharmacological Implications
Physicochemical Properties
Pharmacological Potential
- Oxadiazole-containing compounds () are often explored as enzyme inhibitors (e.g., kinase or protease targets).
- Methoxy groups may enhance blood-brain barrier penetration, as seen in antifungal agents like miconazole ().
- The ethyl linker in the target compound mirrors ligands for voltage-gated sodium channels (), hinting at neurological applications.
Biological Activity
The compound 2-(methoxymethyl)-1-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole is a complex heterocyclic molecule that incorporates both benzodiazole and oxadiazole moieties. These structural features are known to confer a variety of biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Benzodiazole Core : Known for its pharmacological properties.
- Oxadiazole Ring : Associated with diverse biological activities including anticancer and antimicrobial effects.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to our target compound have shown inhibitory effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 92.4 |
| Human Lung Adenocarcinoma (LXFA 629) | 85.0 |
| Breast Cancer (MAXF 401) | 78.5 |
These findings suggest that the oxadiazole component may enhance the anticancer efficacy of the benzodiazole structure .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown moderate to high activity against various microorganisms:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Bacillus subtilis | Moderate |
The presence of the methoxy group in the structure is believed to contribute to its enhanced solubility and bioactivity .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymes : The oxadiazole ring has been shown to inhibit key enzymes such as carbonic anhydrase and histone deacetylase, which are involved in cancer progression and inflammation .
- Cell Cycle Arrest : Some studies indicate that compounds with similar structures can induce apoptosis in cancer cells by disrupting cell cycle progression .
Case Studies
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:
- Study on Anticancer Properties : A recent study synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The results indicated that compounds with methoxy substitutions showed enhanced activity compared to their unsubstituted counterparts .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Optimization involves selecting solvents (e.g., ethanol or DMF), catalysts (e.g., Cu(I) for click chemistry), and reaction conditions (reflux at 80–100°C). Key steps include:
- Precursor preparation : React 2-methoxyphenyl-substituted amidoxime with chloroethylbenzodiazole derivatives under basic conditions to form the 1,2,4-oxadiazole ring .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm purity with HPLC (>95%) .
Basic: What spectroscopic techniques are critical for confirming the compound’s structure?
Answer:
- 1H/13C NMR : Key signals include:
- Methoxymethyl protons at δ 3.3–3.5 ppm (singlet, OCH2O) and δ 3.8–4.0 ppm (OCH3) .
- Benzodiazole aromatic protons (δ 7.2–8.1 ppm, multiplet) and oxadiazole-linked ethyl group (δ 2.8–3.2 ppm, triplet) .
- IR : Absorptions at 1610–1630 cm⁻¹ (C=N stretch, oxadiazole) and 1250–1270 cm⁻¹ (C-O-C, methoxymethyl) .
- Mass Spectrometry : Molecular ion peak at m/z 394.4 (M+H)+ with fragmentation patterns matching the benzodiazole-oxadiazole scaffold .
Advanced: How can molecular docking studies evaluate interactions with biological targets?
Answer:
- Target Preparation : Use PDB structures (e.g., enzymes like cyclooxygenase-2 or kinase domains) and remove water molecules/add polar hydrogens.
- Ligand Preparation : Generate 3D conformers of the compound using OpenBabel and assign Gasteiger charges .
- Docking Parameters : Set grid boxes (20×20×20 Å) centered on active sites. Use AutoDock Vina with Lamarckian genetic algorithms .
- Validation : Compare docking poses (e.g., oxadiazole ring π-stacking with Tyr385 in COX-2) with known inhibitors and validate via MD simulations .
Advanced: How should researchers address discrepancies between elemental analysis and spectroscopic data?
Answer:
- Cross-Validation : Re-analyze purity via HPLC and repeat elemental analysis (C, H, N). For example, a mismatch in nitrogen content may indicate unreacted precursors .
- Crystallography : Resolve ambiguity with single-crystal X-ray diffraction (e.g., confirming the oxadiazole ring geometry and substitution pattern) .
- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (B3LYP/6-31G* basis set) to identify structural anomalies .
Advanced: How to assess hydrolytic stability of the 1,2,4-oxadiazole ring under physiological conditions?
Answer:
- Experimental Design : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- Monitoring : Use HPLC at 254 nm to track degradation (e.g., half-life >24 hours at pH 7.4 vs. <6 hours at pH 1.2) .
- Kinetic Analysis : Calculate rate constants (k) using first-order kinetics. Stabilization strategies include adding electron-withdrawing substituents to the oxadiazole ring .
Basic: What are common side reactions during synthesis, and how can they be mitigated?
Answer:
- Side Reactions :
- Incomplete cyclization: Forms amidoxime intermediates (detected via TLC at Rf ~0.3). Mitigate by extending reaction time (24–48 hours) .
- Methoxymethyl hydrolysis: Avoid aqueous workup at high temperatures; use anhydrous solvents .
- Byproduct Removal : Employ gradient elution during column chromatography (5% → 30% ethyl acetate in hexane) to isolate the target compound .
Advanced: What computational methods predict the compound’s solubility and logP?
Answer:
- Software Tools : Use Schrödinger’s QikProp or ACD/Labs to calculate logP (predicted ~3.2) and aqueous solubility (~0.02 mg/mL).
- Molecular Dynamics (MD) : Simulate solvation in water/octanol systems to validate partitioning behavior .
- Experimental Correlation : Compare with shake-flask method (octanol/water partition) to refine computational models .
Advanced: How to resolve conflicting bioactivity data across different assay platforms?
Answer:
- Assay Validation : Use a reference compound (e.g., COX-2 inhibitor celecoxib) to calibrate enzyme inhibition assays .
- Dose-Response Curves : Perform triplicate experiments (IC50 ± SEM) and assess statistical significance (p<0.05 via ANOVA).
- Mechanistic Studies : Combine SPR (binding affinity) with cellular assays (e.g., NF-κB inhibition) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
